2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one
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Overview
Description
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one can be compared with other pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibitory activity. The uniqueness of 2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one lies in its specific structural features and the presence of the morpholine ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H10ClN3O3 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-yl-5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H10ClN3O3/c11-10-12-7-6(5-17-9(7)15)8(13-10)14-1-3-16-4-2-14/h1-5H2 |
InChI Key |
VVFWIERAISCKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2COC3=O)Cl |
Origin of Product |
United States |
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